molecular formula C13H10BrIO B6316311 2-(Benzyloxy)-1-bromo-4-iodobenzene CAS No. 2253887-19-1

2-(Benzyloxy)-1-bromo-4-iodobenzene

Cat. No.: B6316311
CAS No.: 2253887-19-1
M. Wt: 389.03 g/mol
InChI Key: QVTXKRNPVVCAJD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a benzyloxy group, a bromine atom, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-4-iodobenzene typically involves a multi-step process. One common method starts with the bromination of 2-(Benzyloxy)phenol to introduce the bromine atom at the 1-position. This is followed by iodination at the 4-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions often require a solvent like dichloromethane or acetonitrile and may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-4-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group or reduced to a benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Coupling: Biaryl compounds with various substituents on the aromatic ring.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-bromo-4-iodobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Employed in the study of biological pathways and mechanisms through the synthesis of labeled compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-bromo-4-chlorobenzene
  • 2-(Benzyloxy)-1-bromo-4-fluorobenzene
  • 2-(Benzyloxy)-1-bromo-4-methylbenzene

Uniqueness

2-(Benzyloxy)-1-bromo-4-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated derivatives. The combination of these halogens allows for selective functionalization and coupling reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-iodo-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrIO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTXKRNPVVCAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253887-19-1
Record name 2-(Benzyloxy)-1-bromo-4-iodobenzene
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